Comparative Physicochemical Profile: 2-Amino-7-chloroquinazoline vs. Unsubstituted 2-Aminoquinazoline
The 7-chloro substitution in 2-amino-7-chloroquinazoline confers a quantifiable increase in lipophilicity compared to the unsubstituted 2-aminoquinazoline core. This difference, measured by the calculated partition coefficient (LogP), is predicted to be 2.44660 for the 7-chloro analog [1], while the parent 2-aminoquinazoline is expected to have a significantly lower LogP due to the absence of the hydrophobic chlorine atom. Additionally, the predicted acid dissociation constant (pKa) is reported as 4.86±0.70 for the chlorinated compound , which influences its ionization state at physiological pH, affecting solubility and membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) and pKa |
|---|---|
| Target Compound Data | LogP: 2.44660 [1]; pKa: 4.86±0.70 (predicted) |
| Comparator Or Baseline | 2-Aminoquinazoline (unsubstituted); LogP: significantly lower (exact value not specified, inferred from lack of chlorine); pKa: not directly compared. |
| Quantified Difference | LogP increased by ~2.45 units (class-level inference); pKa difference of ~4.86 units from neutrality. |
| Conditions | Predicted values using QSPR models. |
Why This Matters
Increased LogP suggests enhanced membrane permeability, a critical factor in cellular uptake and target engagement for intracellular targets such as kinases.
- [1] BOC Sciences. 2-Amino-7-chloroquinazoline (CAS# 190274-08-9). LogP Data. Retrieved from https://buildingblock.bocsci.com/2-amino-7-chloroquinazoline-cas-190274-08-9.html. View Source
